molecular formula C32H30F5N3O5 B1671154 Elagolix CAS No. 834153-87-6

Elagolix

Cat. No.: B1671154
CAS No.: 834153-87-6
M. Wt: 631.6 g/mol
InChI Key: HEAUOKZIVMZVQL-VWLOTQADSA-N
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Description

Elagolix is an oral, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist approved by the U.S. FDA in 2018 for managing moderate-to-severe pain associated with endometriosis . It competitively inhibits GnRH receptors in the pituitary gland, reducing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby suppressing ovarian sex hormone production (estradiol and progesterone) in a dose-dependent manner . This mechanism alleviates endometriosis-associated pain, including dysmenorrhea, non-menstrual pelvic pain, and dyspareunia . This compound is administered at 150 mg once daily (QD) or 200 mg twice daily (BID), with the higher dose reserved for severe cases requiring stronger estrogen suppression .

Mechanism of Action

Target of Action

Elagolix is a non-peptide, small molecule that primarily targets the gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland . These receptors play a crucial role in the regulation of the reproductive system.

Mode of Action

This compound acts as a GnRH antagonist . It competes with the endogenous GnRH for GnRH receptor occupancy and blocks the receptors upon binding . As a GnRH antagonist, this compound binds to the GnRH receptors without stimulating them . This competitive binding leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .

Biochemical Pathways

The antagonism of GnRH receptors by this compound leads to a decrease in the levels of LH and FSH . This suppression is observed 4 to 6 hours after administration . The decrease in LH and FSH levels subsequently leads to decreased levels of the ovarian sex hormones, estradiol and progesterone .

Pharmacokinetics

This compound exhibits significant population variability in its pharmacokinetics . It is minimally affected by patients’ baseline characteristics and demographics, except for clinically relevant extrinsic and intrinsic factors such as co-administered strong organic anion transporting polypeptide (oatp) 1b1 inhibitors and severe hepatic impairment .

Result of Action

The result of this compound’s action is a dose-dependent suppression of estradiol and progesterone . This suppression occurs approximately 24 hours after administration . The degree of suppression is dependent on the dose of this compound . Estrogen levels return to baseline 24 to 48 hours after discontinuation .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of certain medications. For instance, the use of strong OATP 1B1 inhibitors can significantly increase this compound plasma concentrations . Severe hepatic impairment is also a contraindication for the use of this compound .

Biochemical Analysis

Biochemical Properties

Elagolix acts as an antagonist of the gonadotropin-releasing hormone receptor (GnRHR), which is the biological target of the hypothalamic hormone gonadotropin-releasing hormone (GnRH) . By blocking the GnRHR, it dose-dependently suppresses the gonadal production and hence circulating levels of sex hormones such as estradiol, progesterone, and testosterone .

Cellular Effects

This compound helps to reduce the pain experienced by reducing the amount of estrogen produced that encourages the growth of lesions in endometriosis . It works by binding to GnRH receptors in the pituitary gland, which suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in estrogen .

Molecular Mechanism

This compound is a GnRH antagonist that inhibits endogenous GnRH signaling by binding competitively to GnRH receptors in the pituitary gland . This competitive binding without stimulating the receptors leads to a dose-dependent suppression of LH and FSH observed 4 to 6 hours after administration .

Temporal Effects in Laboratory Settings

This compound administration allows for modulation of gonadotropin and ovarian hormone concentrations, from partial suppression at lower doses to nearly full suppression at higher doses . The effects of this compound on hormone suppression were rapid and readily reversible when therapy was discontinued .

Metabolic Pathways

This compound is predominantly metabolized by the CYP3A family of isoenzymes despite participating in minor metabolic pathways with the CYP2D6, CYP2C8, and uridine glucuronosyl transferases (UGTs) enzymes .

Transport and Distribution

The disposition pathways of this compound, including metabolism by CYP3A and transport by P-gp, as well as hepatic uptake via OATP1B1, have been quantified and verified using clinical DDI studies .

Subcellular Localization

Given its mechanism of action, it is likely that this compound primarily interacts with GnRH receptors located on the cell surface, particularly in the pituitary gland .

Biological Activity

Elagolix is an oral, non-peptide gonadotropin-releasing hormone (GnRH) antagonist that has gained attention for its efficacy in managing endometriosis-associated pain. This compound works by inhibiting the release of gonadotropins, leading to a decrease in estrogen production, which is crucial for the pathophysiology of endometriosis. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and long-term outcomes.

This compound functions by binding to GnRH receptors in the pituitary gland, thereby preventing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This results in a significant reduction in estradiol levels:

  • Rapid Estradiol Suppression : Studies indicate that estradiol suppression occurs within 24 hours of administration, with partial suppression observed at lower doses (150 mg once daily) and maximal suppression at higher doses (200 mg twice daily) .
  • Dose-Dependent Effects : The median estradiol concentration decreases significantly with increasing doses, demonstrating a clear dose-response relationship .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its effectiveness in treating endometriosis-related pain. Key findings from pivotal studies include:

  • Elaris Endometriosis Trials : Two major phase 3 trials (EM-I and EM-II) assessed this compound at doses of 150 mg once daily and 200 mg twice daily. The results showed substantial improvements in pain scores:
    • Dysmenorrhea Response Rates : At three months, response rates were 46.4% for the lower dose and 75.8% for the higher dose compared to 19.6% in the placebo group .
    • Non-Menstrual Pelvic Pain : Similar trends were observed with non-menstrual pelvic pain, indicating that this compound effectively alleviates various forms of endometriosis-associated pain .

Long-Term Outcomes

Long-term studies have further validated the sustained efficacy and safety of this compound:

  • Elaris EM-III and EM-IV Extension Studies : Following initial treatment phases, these studies reported responder rates after 12 months:
    • Dysmenorrhea: 52.1% (150 mg) and 78.2% (200 mg)
    • Non-menstrual pelvic pain: 67.5% (150 mg) and 69.1% (200 mg)
    • Dyspareunia: 45.2% (150 mg) and 60.0% (200 mg) .
  • Safety Profile : Common adverse events included hot flushes, nausea, and headache. Notably, decreases in bone mineral density (BMD) were observed, particularly at higher doses .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : The drug is rapidly absorbed with high oral bioavailability, independent of food intake .
  • Half-Life : The terminal half-life allows for once-daily or twice-daily dosing regimens without significant accumulation .

Comparative Efficacy

The following table summarizes the efficacy outcomes from various clinical studies:

StudyDoseDysmenorrhea Response (%)Non-Menstrual Pain Response (%)Dyspareunia Response (%)
Elaris EM-I150 mg once daily46.4Not reportedNot reported
Elaris EM-I200 mg twice daily75.8Not reportedNot reported
Elaris EM-III150 mg once daily52.167.545.2
Elaris EM-III200 mg twice daily78.269.160.0

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating Elagolix’s pharmacokinetics (PK) in clinical trials?

  • Methodological Answer : Phase III trials should incorporate population PK modeling to account for interindividual variability (e.g., body weight, OATP1B1 genotype) and ensure robust dose optimization. A two-compartment model with first-order absorption and lag time is recommended, as it best describes this compound’s PK . Trials must include bone mineral density (BMD) monitoring due to dose-dependent decreases linked to prolonged use . For add-back therapy studies, stratified randomization based on hormonal status is essential to isolate this compound’s effects from exogenous hormone interactions .

Q. How do population PK analyses address variability in this compound exposure across diverse patient populations?

  • Methodological Answer : Population PK models (e.g., non-linear mixed-effects modeling) integrate data from phase I–III studies to quantify covariates like body weight (affects apparent volume of distribution) and OATP1B1 genotype (minor impact on clearance). Simulations show that a 25 kg deviation from median body weight (76 kg) alters this compound exposure by <15%, supporting fixed dosing in most populations . However, hepatic impairment (Child–Pugh B/C) requires dose adjustments due to 3–7× exposure increases .

Q. What are the most common adverse events (AEs) linked to this compound, and how should they be monitored in long-term studies?

  • Methodological Answer : Hot flashes (24–46%), headache (17–20%), and mood alterations (5–6%) are dose-dependent AEs. Protocols should include standardized AE grading (e.g., CTCAE) and frequent BMD assessments (dual-energy X-ray absorptiometry at baseline, 6/12 months). Amenorrhea incidence (6–52%) necessitates menstrual diaries to track bleeding patterns .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve contradictions in this compound’s enzyme-transporter interplay?

  • Methodological Answer : PBPK models (e.g., SimCYP®) reconcile in vitro/in vivo discrepancies by simulating this compound’s dual metabolism (CYP3A4) and hepatic uptake (OATP1B1). For example, while OATP1B1 genotype statistically affects clearance (14% reduction in poor/intermediate transporters), PBPK simulations confirm this has minimal clinical impact (<10% exposure change). Models also predict CYP3A induction (35–55% midazolam AUC reduction) at therapeutic doses, informing DDI risk stratification .

Q. What statistical approaches are optimal for analyzing this compound’s exposure-response relationship in endometriosis-associated pain?

  • Methodological Answer : Non-linear mixed-effects modeling with indirect response models quantifies exposure-efficacy relationships (e.g., dysmenorrhea reduction) and exposure-safety thresholds (e.g., BMD loss). For example, a 300 mg BID dose achieves >75% suppression of estrogen (Cavg ~90 ng/mL), correlating with pain relief but also 6% BMD loss at 6 months. Bayesian hierarchical models can adjust for placebo effects and dropout rates in longitudinal data .

Q. How should researchers address conflicting data on this compound’s impact on bone health across trials?

  • Methodological Answer : Meta-analyses of phase III data (ELARIS EM-I/II) reveal dose-dependent BMD loss (2–7% at 150–300 mg doses), with partial recovery post-treatment. Contradictions arise from variability in BMD measurement protocols and baseline osteoporosis risk. Standardizing BMD z-scores (vs. age-matched controls) and using mixed-model repeated measures (MMRM) can reduce bias. Add-back therapy (e.g., estradiol/norethindrone) mitigates BMD loss but complicates efficacy assessments, requiring factorial trial designs .

Q. Key Methodological Recommendations

  • For PK Studies : Use population PK models to account for covariates (body weight, genotype) and validate with bootstrap/resampling techniques .
  • For Safety Monitoring : Implement BMD z-score adjustments and longitudinal mixed-effects models to distinguish drug effects from natural variability .
  • For DDI Assessments : Prioritize PBPK over static models to capture this compound’s dual CYP3A induction and OATP1B1 inhibition .

Comparison with Similar Compounds

Subcutaneous Depot Medroxyprogesterone Acetate (DMPA-SC)

DMPA-SC, a progestin-based therapy, is a standard treatment for endometriosis. Compared to Elagolix:

  • Efficacy : Both this compound (150 mg QD and 75 mg BID) and DMPA-SC showed comparable improvements in composite pelvic signs and symptoms scores (CPSSS) and visual analogue scale (VAS) pain scores at 24 weeks. However, this compound 75 mg BID demonstrated faster pain reduction in early treatment phases .
  • Bone Mineral Density (BMD) :
Treatment Spine BMD Change (Week 24) Hip BMD Change (Week 24)
This compound 150 mg QD -0.11% -0.47%
This compound 75 mg BID -1.29% -1.20%
DMPA-SC +0.99% -1.29%

This compound 75 mg BID caused greater BMD loss than DMPA-SC, but changes reversed post-treatment .

  • Safety :
    • This compound: Headache (9.9%), nausea (9.9%), nasopharyngitis (5–8%) .
    • DMPA-SC: Mood swings (16.7% discontinuation rate), upper respiratory tract infections (10–15%) .

      DMPA-SC had a higher discontinuation rate due to adverse events (16.7% vs. 4.8–8.3% for this compound) .

SHR7280 (Investigational GnRH Antagonist)

SHR7280, another oral GnRH antagonist in clinical trials, contrasts with this compound as follows:

  • Pharmacokinetics (PK) :
Parameter This compound SHR7280
Tmax 1–2 hours 1.0–1.5 hours
Plasma Exposure* 1x 3x (at 200–400 mg BID)
Elimination Half-life ~4–6 hours Faster than this compound

*Relative exposure at equivalent doses .

  • Pharmacodynamics (PD): Both suppress LH, FSH, estradiol, and progesterone dose-dependently.

Leuprolide (GnRH Agonist)

Leuprolide, a GnRH agonist, induces profound hypoestrogenism but requires intramuscular administration. Key differences:

  • Administration : this compound offers oral convenience vs. Leuprolide injections .
  • Bone Health: Both cause BMD loss, but this compound’s effects are milder (e.g., -1.29% spine BMD at 75 mg BID vs. -3–6% with Leuprolide) . Add-back therapy (e.g., estradiol/norethindrone) is recommended for both during long-term use .

Hormonal Contraceptives (e.g., Norgestimate, Norethindrone)

This compound coadministration with oral contraceptives (OCs) shows:

  • Drug-Drug Interactions : this compound weakly induces CYP3A4, causing ≤15% reduction in progestin exposure and ≤32% increase in ethinyl estradiol (EE) levels. However, ovulation suppression efficacy of OCs is preserved .

Cost and Accessibility Considerations

This compound is priced at ~$10,000/year in the U.S., significantly higher than DMPA-SC or OCs. This cost may limit adherence and healthcare system adoption, particularly in resource-constrained settings .

Properties

IUPAC Name

4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUOKZIVMZVQL-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30F5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232348
Record name Elagolix
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Molecular Weight

631.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Elagolix
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CAS No.

834153-87-6
Record name Elagolix
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Record name Elagolix [USAN:INN]
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Record name Elagolix
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Record name Elagolix
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Record name (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)amino)butanoate
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